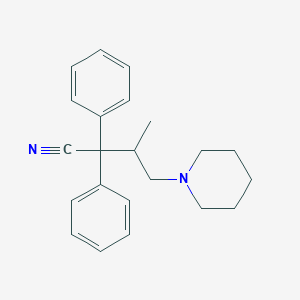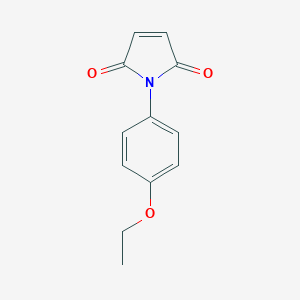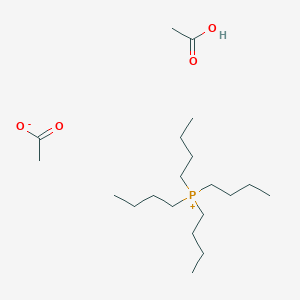
Tetrabutylphosphonium acetate acetic acid salt
Overview
Description
Phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) is a chemical substance with the systematic name tetrabutylphosphanium acetate–acetic acid (1/1/1). It is identified by the CAS number 17786-43-5 and has a molecular formula of C16H36P.C2H4O2.C2H3O2. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) typically involves the reaction of tetrabutylphosphonium hydroxide with acetic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
Phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. .
Scientific Research Applications
Phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine .
Comparison with Similar Compounds
Phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) can be compared with other similar compounds, such as:
Tetrabutylphosphonium chloride: Similar in structure but with chloride as the counterion.
Tetrabutylphosphonium bromide: Similar in structure but with bromide as the counterion.
Tetrabutylphosphonium hydroxide: Similar in structure but with hydroxide as the counterion. The uniqueness of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) lies in its specific combination of tetrabutylphosphonium and acetate ions, which imparts distinct properties and reactivity compared to its analogs
Properties
IUPAC Name |
acetic acid;tetrabutylphosphanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPUUPVCWNNZKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884987 | |
| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17786-43-5 | |
| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17786-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017786435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylphosphonium acetate, compound with acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




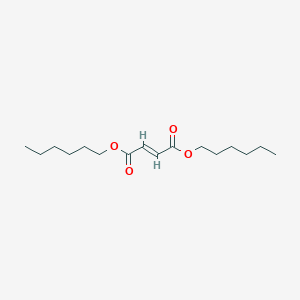

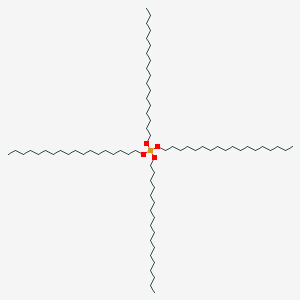




![2-hexyl-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B102673.png)

